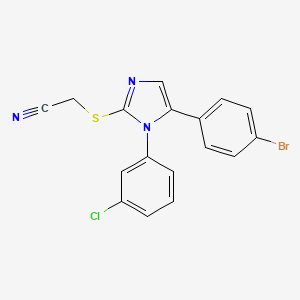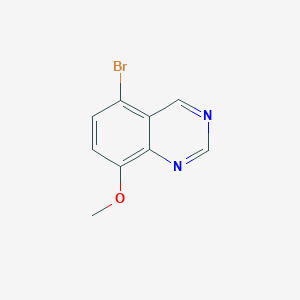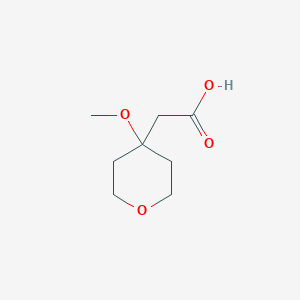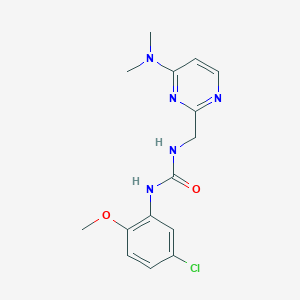
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylonitrile derivatives, such as those related to the compound , typically involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with an active methylene compound in the presence of a base. These reactions are foundational for creating the acrylonitrile framework seen in these compounds (Bhanvadia et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies are a common method for determining the crystal structure of these compounds, revealing their geometric configuration and the presence of weak intermolecular forces such as hydrogen bonding and π-π interactions, which are crucial for understanding their stability and reactivity (Tammisetti et al., 2018).
Chemical Reactions and Properties
Reactivity towards Wittig reagents and the ability to undergo condensation reactions are notable chemical properties of these acrylonitriles. These reactions often lead to the formation of diverse products with potential biological activity, demonstrating the versatility of the acrylonitrile group in synthetic chemistry (Abdou et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, can be inferred from the structure and substituents of the compound. For example, the presence of bromine and nitro groups can significantly affect these properties, influencing the compound's behavior in different environments (Asiri et al., 2011).
Chemical Properties Analysis
Functional groups like the acrylonitrile and bromo-hydroxyphenyl units contribute to the compound's reactivity. The acrylonitrile moiety, for example, is susceptible to nucleophilic attack, and the bromo-hydroxyphenyl group can participate in various electrophilic substitution reactions. These properties are essential for the compound's potential applications in material science and organic synthesis (Pakholka et al., 2021).
Applications De Recherche Scientifique
Photoinduced Birefringence
A study by Szukalski et al. (2015) explored the use of a pyrazoline derivative, similar in structure to (Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, for photoinduced birefringence (PIB) in polymers. This research indicates the potential for applications in photonics, utilizing the photochromic properties of such molecules for optical switchers (Szukalski et al., 2015).
Corrosion Inhibition
Verma et al. (2016) investigated tetrazoles, structurally related to our compound of interest, as corrosion inhibitors for mild steel. This research suggests that similar acrylonitrile derivatives could be explored for their potential in protecting metals from corrosion, a significant application in industrial contexts (Verma et al., 2016).
Fungicidal Activity
Shen De-long's (2010) research on thiazolylacrylonitriles with fungicidal activity indicates that compounds like (Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile could have potential applications in agriculture as fungicides. This highlights their utility in managing plant diseases and improving crop yield (Shen De-long, 2010).
Cytotoxicity and Potential Cancer Treatment
Tarleton et al. (2012) explored the cytotoxic properties of 2-phenylacrylonitriles, revealing the importance of the cyanide moiety for broad-spectrum cytotoxicity. This research opens the possibility for our compound to be investigated for its potential in cancer therapy, especially considering its structural similarity (Tarleton et al., 2012).
Anticorrosion Performance
Tigori et al. (2022) demonstrated the anticorrosion properties of a similar acrylonitrile derivative for copper in acidic environments. This study indicates the potential of such compounds in protecting metals, which is crucial in various industrial and engineering applications (Tigori et al., 2022).
Photophysical Applications
Bhanvadia et al. (2016) and Anandan et al. (2018) studied the photophysical properties of thiophene dyes and acrylonitrile derivatives. These studies suggest the applicability of our compound in optoelectronic devices, potentially useful in the development of sensors, photonic devices, and optical communications (Bhanvadia et al., 2016); (Anandan et al., 2018).
Propriétés
IUPAC Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2N3O3S/c19-14-6-10(7-15(20)17(14)24)5-12(8-21)18-22-16(9-27-18)11-1-3-13(4-2-11)23(25)26/h1-7,9,24H/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMEYYICDATDC-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)




![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)


![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)